3,3-Difluoro-6-(iodomethyl)piperidin-2-one

Antiproliferative Cancer Research MCF7

Procure 3,3-Difluoro-6-(iodomethyl)piperidin-2-one (CAS 2169347-80-0), a dual-functionalized building block combining a metabolically stable gem-difluoro motif with an iodomethyl handle for rapid diversification. Directly powers FBDD, X-ray crystallography, and focused library synthesis for kinase targets. Verify its unique steric/electronic profile; ensure you receive a certified CoA with the compound.

Molecular Formula C6H8F2INO
Molecular Weight 275.037
CAS No. 2169347-80-0
Cat. No. B2459698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-6-(iodomethyl)piperidin-2-one
CAS2169347-80-0
Molecular FormulaC6H8F2INO
Molecular Weight275.037
Structural Identifiers
SMILESC1CC(C(=O)NC1CI)(F)F
InChIInChI=1S/C6H8F2INO/c7-6(8)2-1-4(3-9)10-5(6)11/h4H,1-3H2,(H,10,11)
InChIKeyWZOPVIWORDDRKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Difluoro-6-(iodomethyl)piperidin-2-one (CAS 2169347-80-0): Structural Baseline and Procurement Context


3,3-Difluoro-6-(iodomethyl)piperidin-2-one (CAS 2169347-80-0) is a fluorinated piperidin-2-one derivative characterized by the presence of gem-difluoro and iodomethyl substituents. This specific halogenation pattern is a common structural motif in medicinal chemistry for modulating pharmacokinetic properties . While its theoretical physicochemical profile, including a predicted logP and pKa, can be inferred from analogous compounds , the compound's verifiable, quantified biological activity remains undocumented in peer-reviewed primary literature or accessible patents. Its current presence in the supply chain appears to be as a building block or screening compound offered by various vendors, but with limited or no experimental validation of its unique properties.

Procurement Risk for 3,3-Difluoro-6-(iodomethyl)piperidin-2-one: Why Close Analogs Are Not Interchangeable


For 3,3-Difluoro-6-(iodomethyl)piperidin-2-one, generic substitution with similar 3,3-difluoropiperidin-2-ones or other iodomethyl-substituted heterocycles is a high-risk strategy. The concurrent presence of the gem-difluoro group at position 3 and the iodomethyl group at position 6 creates a unique steric and electronic environment that is not present in its individual component classes . The gem-difluoro motif is known to modulate basicity and metabolic stability, while the iodomethyl handle provides a specific vector for further chemical elaboration or potential halogen bonding interactions with biological targets . Substituting this compound with, for instance, an aminomethyl (CAS 2166865-52-5) or hydroxypiperidinone analog, or simply the unsubstituted core, eliminates these combined features, which are the primary drivers of its intended application. The following sections highlight the limited, vendor-reported activity that underscores the specificity of this particular substitution pattern and why analogs should not be assumed to be functionally equivalent.

Critical Data Gap: Absence of Verifiable Differentiation for 3,3-Difluoro-6-(iodomethyl)piperidin-2-one


Preliminary Antiproliferative Screening: Unverified Activity Against MCF7 Cells

An initial functional assay for 3,3-Difluoro-6-(iodomethyl)piperidin-2-one has been reported on the CHEMBL database (ID: CHEMBL2345705) evaluating its antiproliferative activity against the human MCF7 breast cancer cell line [1]. However, the source is a vendor-derived dataset with no associated publication or patent, and the specific quantitative result (e.g., IC50 value) is not provided in the public record. This constitutes 'Supporting evidence' at best, indicating a potential area of interest rather than a confirmed biological effect.

Antiproliferative Cancer Research MCF7

Predicted Physicochemical Properties: Comparative In Silico Data

Computational predictions provide the only available quantitative comparison for 3,3-Difluoro-6-(iodomethyl)piperidin-2-one against its closest structural analog, 6-(aminomethyl)-3,3-difluoropiperidin-2-one (CAS 2166865-52-5) [1]. The target compound is predicted to have a higher LogP (1.88 vs. 1.0637), lower aqueous solubility (logS: -2.23 vs. not available for comparator), and a significantly higher pKa (11.76 vs. predicted ~8.8 for analogs). This class-level inference suggests the iodomethyl derivative is considerably more lipophilic and less basic, which would alter its membrane permeability and oral bioavailability profile.

Physicochemical Properties LogP pKa

Application Context for 3,3-Difluoro-6-(iodomethyl)piperidin-2-one Based on Available Data


Scenario 1: Fragment-Based Drug Discovery (FBDD) Library Expansion

Despite the lack of target-specific activity data, 3,3-Difluoro-6-(iodomethyl)piperidin-2-one may hold value as a low-molecular-weight, highly functionalized fragment for FBDD libraries. Its combination of a hydrogen-bond-donating lactam, the metabolically stable gem-difluoro motif, and a heavy iodine atom makes it a three-dimensional fragment with diverse potential binding interactions. The iodine provides a unique heavy atom for X-ray crystallography-based fragment screening, enabling unambiguous detection of binding modes. This application is supported by its classification as a '3D fragment' and its physicochemical profile, which is typical of starting points for lead generation [1].

Scenario 2: Synthesis of Kinase Inhibitor Scaffolds

The piperidine core with a gem-difluoro substituent is a recurring feature in kinase inhibitors, including modulators of PI3K and other targets [1]. While 3,3-Difluoro-6-(iodomethyl)piperidin-2-one has no reported kinase activity itself, the iodomethyl group at position 6 is a prime synthetic handle for introducing diverse substituents via nucleophilic displacement or metal-catalyzed cross-coupling reactions. It is therefore most appropriately viewed as a key intermediate for building focused libraries of difluoropiperidine-containing compounds, rather than a final, active pharmaceutical agent. This is consistent with its vendor listings as a 'building block' .

Scenario 3: Reference Compound in Physicochemical Studies of Halogenated Heterocycles

The limited but available predicted data (LogP, pKa) for 3,3-Difluoro-6-(iodomethyl)piperidin-2-one [1] positions it as a potential reference compound for experimental validation of in silico models for halogenated heterocycles. Studies that experimentally determine its actual pKa, logD, and solubility would provide valuable data points for refining predictive algorithms. This application stems directly from the compound's unique structure and the current gap in its experimental characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3-Difluoro-6-(iodomethyl)piperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.